Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate
CAS No.: 78626-99-0
Cat. No.: VC3381758
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78626-99-0 |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-oxo-1-(propan-2-ylamino)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
| Standard InChI Key | VIXPRKOAOWOKGD-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Introduction
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is a complex organic compound with a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol. It is identified by the CAS number 78626-99-0. This compound belongs to the carbamate class, which is characterized by the presence of the functional group where R and R' can be organic groups. The structure of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate features a benzyl group attached to a carbamate moiety, contributing to its potential biological activity and applications in biotechnology and pharmacology .
Chemical Identifiers
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CAS Number: 78626-99-0
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PubChem CID: 54394413
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InChI: InChI=1S/C14H20N2O3/c1-10(2)15-13(17)11(3)16-14(18)19-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1
Applications and Uses
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is primarily used as a traceless self-immolative linker for aliphatic amines. This application is significant in drug development, as it allows for the creation of conjugates with improved biological properties. The compound's unique structure and functionality set it apart from other carbamates, which do not possess this self-immolative property.
Synthesis and Reaction Mechanisms
The synthesis of Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate typically involves several key steps, although specific reaction mechanisms and conditions may vary depending on the substituents and reaction environment. The synthesis can be optimized based on desired yields and purity levels.
Safety and Handling
Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation. It is recommended for use only in research and development settings under the supervision of a technically qualified individual .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate | C14H20N2O3 | Contains isopropyl group; used as a self-immolative linker. |
| Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate | C15H22N2O3 | Similar structure with butyl instead of isopropyl; potential for different biological activity. |
| Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate | C14H20N2O3 | Contains propyl group; may exhibit distinct pharmacological properties. |
| Ethyl N-benzylcarbamate | C10H13NO2 | A simpler structure lacking the (1S)-substituted ethylene; used in organic syntheses. |
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